molecular formula C20H23N5S B13934086 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- CAS No. 68289-27-0

1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl-

Cat. No.: B13934086
CAS No.: 68289-27-0
M. Wt: 365.5 g/mol
InChI Key: UJRPPTWJVRSRQJ-UHFFFAOYSA-N
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Description

1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of two dimethylamino phenyl groups and a methyl group attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- can be achieved through a series of chemical reactions. One common method involves the condensation of aromatic 1,2-diketones with thiosemicarbazide in a mixed green solvent under microwave-promoted conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the choice of solvents and reaction conditions can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5,6-Diphenyl-1,2,4-triazine: This compound lacks the dimethylamino groups and exhibits different chemical properties.

    3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4′′-disulfonic acid:

Uniqueness

1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- is unique due to the presence of the dimethylamino phenyl groups, which enhance its electronic properties and make it suitable for specific applications such as fluorescent sensing and anticonvulsant activity. The combination of these functional groups imparts distinct chemical reactivity and biological activity compared to other triazine derivatives.

Properties

CAS No.

68289-27-0

Molecular Formula

C20H23N5S

Molecular Weight

365.5 g/mol

IUPAC Name

5,6-bis[4-(dimethylamino)phenyl]-2-methyl-1,2,4-triazine-3-thione

InChI

InChI=1S/C20H23N5S/c1-23(2)16-10-6-14(7-11-16)18-19(22-25(5)20(26)21-18)15-8-12-17(13-9-15)24(3)4/h6-13H,1-5H3

InChI Key

UJRPPTWJVRSRQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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